molecular formula C13H12N2O5 B7764348 2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro- CAS No. 313981-44-1

2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro-

Cat. No. B7764348
CAS RN: 313981-44-1
M. Wt: 276.24 g/mol
InChI Key: VZQIZHBNJHJIOR-UHFFFAOYSA-N
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Description

2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro- is a compound with the molecular formula C13H12N2O5 . It is also known by other names such as N-(2-methoxybenzyl)-5-nitrofuran-2-carboxamide and Antituberculosis agent-5 . The compound has a molecular weight of 276.24 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a furan ring, a carboxamide group, a nitro group, and a methoxyphenyl group . The InChI string, which represents the structure of the compound, is InChI=1S/C13H12N2O5/c1-19-10-5-3-2-4-9(10)8-14-13(16)11-6-7-12(20-11)15(17)18/h2-7H,8H2,1H3,(H,14,16) .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.2, indicating its relative hydrophobicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 276.07462149 g/mol . The topological polar surface area is 97.3 Ų . The compound has a heavy atom count of 20 .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-19-10-5-3-2-4-9(10)8-14-13(16)11-6-7-12(20-11)15(17)18/h2-7H,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQIZHBNJHJIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354714
Record name 2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro-

CAS RN

313981-44-1
Record name 2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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